molecular formula C18H15N3O4 B1663731 2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide CAS No. 355022-97-8

2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide

Cat. No.: B1663731
CAS No.: 355022-97-8
M. Wt: 337.3 g/mol
InChI Key: VCKKJKQZHHPPDR-LLVKDONJSA-N
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Description

Indoles are a class of organic compounds that contain a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound you mentioned seems to be a derivative of indole with additional functional groups.


Molecular Structure Analysis

The molecular structure of indole derivatives can be deduced from their molecular formula. For example, “2-(5-nitro-1H-indol-3-yl)acetonitrile” has a molecular formula of C10H7N3O2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various factors such as its molecular structure and functional groups. For example, “2-(5-nitro-1H-indol-3-yl)acetonitrile” has a melting point of 180-181°C .

Scientific Research Applications

Corrosion Inhibition

  • Research on new 5-Nitro isatin derivatives (related to 2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide) has revealed their potential as corrosion inhibitors for carbon steel in seawater. These derivatives have been studied for their protective efficiency and kinetics using methods like potentiodynamic polarization, SEM, and AFM (Ahmed, 2018).

Cancer Research

  • A study focusing on the synthesis of novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives, which are structurally related to the compound , found these derivatives to exhibit significant cytotoxic activity against breast cancer cell lines. These compounds could potentially control tumors with low side effects (Modi et al., 2011).

Anti-Inflammatory and Analgesic Research

  • Indomethacin analogs, structurally related to the compound , were synthesized and evaluated for their anti-inflammatory, analgesic, and nitric oxide releasing properties. These compounds showed significant reduction in gastrointestinal ulcerogenicity (Bhandari et al., 2010).

Antimicrobial Research

  • Certain N-(2-{2-(1H-Indol-2-ylcarbonyl) hydrazinylacetyl}phenyl)acetamides, which are chemically similar, showed promising antimicrobial activity against a range of bacteria and fungi. Molecular docking studies revealed the possible binding mode of these compounds to their target proteins (Almutairi et al., 2018).

Antioxidant Properties

  • Research on N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, related to the compound of interest, evaluated their antioxidant activity. Some compounds showed significant activity, suggesting potential in developing new antioxidant agents (Gopi & Dhanaraju, 2020).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, “2-(5-nitro-1H-indol-3-yl)ethan-1-amine” is associated with several hazard statements including H302, H315, H319, H332, and H335 .

Properties

IUPAC Name

2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-11(12-5-3-2-4-6-12)20-18(23)17(22)15-10-19-16-8-7-13(21(24)25)9-14(15)16/h2-11,19H,1H3,(H,20,23)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKKJKQZHHPPDR-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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